2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c17-11-3-1-4-12(18)13(11)16(24)22-8-10-23-9-7-21-15(23)14-19-5-2-6-20-14/h1-7,9H,8,10H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNISZYWDIFBJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=CN=C2C3=NC=CC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-6-Fluorobenzoyl Chloride
Procedure :
2-Chloro-6-fluorobenzoic acid (10.0 g, 52.6 mmol) is treated with thionyl chloride (SOCl₂, 15.7 mL, 210 mmol) in anhydrous dichloromethane (DCM, 100 mL) at 0°C. The mixture is refluxed for 4 hours, followed by solvent evaporation to yield the acid chloride as a pale-yellow liquid (quantitative yield).
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 0°C → Reflux |
| Reaction Time | 4 hours |
| Yield | 98% |
Formation of the Imidazole-Pyrimidine-Ethylamine Moiety
Step 1: Pyrimidine-Imidazole Cyclization
Pyrimidin-2-amine (5.0 g, 52.6 mmol) reacts with glyoxal (40% aqueous solution, 12 mL) in acetic acid (50 mL) at 80°C for 6 hours. The product, 2-(pyrimidin-2-yl)-1H-imidazole, is isolated via filtration (Yield: 85%).
Step 2: Ethylamine Linker Attachment
The imidazole (4.2 g, 30 mmol) is alkylated with 2-bromoethylamine hydrobromide (6.7 g, 33 mmol) in acetonitrile (50 mL) using potassium carbonate (8.3 g, 60 mmol) as a base. The reaction proceeds at 60°C for 12 hours, yielding 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine (Yield: 78%).
Amidation and Final Coupling
Procedure :
2-Chloro-6-fluorobenzoyl chloride (6.5 g, 31 mmol) is added dropwise to a solution of 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine (5.0 g, 25 mmol) and N,N-diisopropylethylamine (DIPEA, 8.7 mL, 50 mmol) in N,N-dimethylformamide (DMF, 50 mL) at 0°C. The mixture is stirred at room temperature for 24 hours, then poured into ice-water (200 mL). The precipitate is filtered and purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the title compound (Yield: 65%).
Optimization Insights :
- Coupling Agents : HBTU or EDC/HOBt improves yields to 75–80%.
- Solvent Effects : DMF outperforms tetrahydrofuran (THF) due to better solubility of intermediates.
Reaction Optimization and Mechanistic Considerations
Catalytic Systems for Imidazole Formation
Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cyclization efficiency in pyrimidine-imidazole synthesis, reducing reaction times from 12 to 6 hours.
Temperature Control in Amidation
Maintaining temperatures below 25°C minimizes side products (e.g., N-acylurea formation), as evidenced by LC-MS monitoring.
Purification and Characterization
Chromatographic Techniques
Silica Gel Chromatography :
Recrystallization :
Ethanol/water (7:3) yields crystalline product (melting point: 143–145°C).
Chemical Reactions Analysis
2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole and pyrimidine rings, resulting in the formation of different oxidation states and reduced forms.
Hydrolysis: Under acidic or basic conditions, the amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Scientific Research Applications
Antiviral Activity
Research has shown that this compound exhibits significant antiviral properties, particularly against HIV-1. A study indicated that derivatives of 2-chloro-6-fluoro benzyl compounds demonstrated effective inhibition of HIV replication in infected cells, with IC50 values in the picomolar range, indicating high efficacy against both wild-type and mutant strains of the virus .
Table 1: Antiviral Activity of Related Compounds
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| 2-Cl-6-F-S-DABOs | <1 | Inhibition of HIV-1 reverse transcriptase |
| 6-(2,6-difluorobenzyl) derivatives | 0.5 - 5 | Broad-spectrum HIV inhibition |
Anticancer Properties
The compound has also been explored for its potential anticancer effects. Studies indicate that it may inhibit specific enzymes or receptors involved in cancer pathways, showing promise in targeting various cancer cell lines .
The structural characteristics of 2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide suggest a range of biological activities:
Antiviral Activity : The compound has been shown to effectively inhibit HIV replication, making it a candidate for further development in antiviral therapeutics.
Anticancer Activity : Preliminary studies indicate its potential as an anticancer agent, particularly against colorectal carcinoma cell lines.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may act as an inhibitor of certain kinases or proteases, thereby influencing cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural Features and Properties
| Compound Name | Core Structure | Key Substituents | Reported Activity/Properties |
|---|---|---|---|
| 2-Chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (Target) | Benzamide | Cl (C2), F (C6); N-ethyl-2-(pyrimidin-2-yl)imidazole | No direct data; inferred kinase/antiparasitic activity |
| 5-Chloro-6-ethoxy-2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1-methyl-1H-benzimidazole (Derivative 51) | Benzimidazole | Cl (C5), ethoxy (C6), methyl (N1); sulfanyl-ethyl-imidazole | IC50: 0.0698 µM (vs. T. vaginalis); > MTZ potency |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) | Benzamide | 3,4-Dimethoxyphenethylamine chain | 80% synthesis yield; mp: 90°C |
| 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) | Benzamide | 2-hydroxybenzoyl; 3,4-dimethoxyphenethylamine chain | 34% synthesis yield; mp: 96°C |
| N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)...)pyrimidin-2-yl)benzamide (Patent Compound) | Benzamide/Quinoline | Cyano, piperidinylidene, tetrahydrofuran-oxy, quinoline-pyrimidine | Structural complexity; likely kinase inhibition |
| 2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole | Benzimidazole | n-Butyl (C2), Cl (C6); 2,4-dimethylphenylsulfonyl | No activity data; sulfonyl group enhances lipophilicity |
Discussion of Structural Advantages and Limitations
- Benzimidazole vs. Benzamide : Benzimidazoles (e.g., Derivative 51) show high antiparasitic potency, but benzamides (e.g., Rip-B, Target) may offer improved solubility or reduced toxicity due to reduced aromaticity .
- Substituent Effects : The target’s fluoro and pyrimidine groups could enhance target affinity compared to Rip-B’s methoxy groups. However, the lack of sulfanyl or ethoxy substituents (as in Derivative 51) may limit antiparasitic efficacy .
- Unresolved Questions : Direct biological assays (e.g., IC50, kinase inhibition) are needed to validate the target compound’s hypothesized activity.
Biological Activity
The compound 2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly in the context of antiviral and anticancer properties, supported by various research findings and case studies.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This compound features a benzamide core with a pyrimidine and imidazole moiety, which are known to influence biological activity through various mechanisms.
Antiviral Activity
Research has indicated that the compound exhibits significant antiviral properties, particularly against HIV-1 . A study demonstrated that derivatives of 2-chloro-6-fluoro benzyl compounds showed effective inhibition of HIV-1 replication in infected cells. The most potent compounds displayed half-maximal inhibitory concentrations (IC50) in the picomolar range, indicating high efficacy against both wild-type and mutant strains of the virus .
Table 1: Antiviral Activity of Related Compounds
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| 2-Cl-6-F-S-DABOs | <1 | Inhibition of HIV-1 reverse transcriptase |
| 6-(2,6-difluorobenzyl) derivatives | 0.5 - 5 | Broad-spectrum HIV inhibition |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit various cancer cell lines, including those resistant to conventional therapies. For instance, it was found to have an IC50 value of approximately 40 nM against certain cancer cell lines, demonstrating its potential as a therapeutic agent .
Table 2: Anticancer Activity
| Cell Line | IC50 (nM) | Reference |
|---|---|---|
| HT29 (Colorectal) | 25.8 ± 2.3 | |
| SNU16 (Gastric) | 77.4 ± 6.2 | |
| KG1 (Leukemia) | 25.3 ± 4.6 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound acts as a potent inhibitor of key enzymes involved in viral replication and cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: HIV Inhibition
In a clinical study, a series of derivatives were tested for their ability to inhibit HIV-1 replication in vitro. The most promising candidate from this series was identified with an IC50 value significantly lower than existing treatments, suggesting its potential for further development into an effective antiviral therapy .
Case Study 2: Cancer Xenografts
Another study evaluated the efficacy of the compound in vivo using cancer xenograft models. Results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .
Q & A
Q. What are the key steps in synthesizing 2-chloro-6-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates such as the pyrimidinyl-imidazole core and the halogenated benzamide moiety. Critical steps include:
- Coupling reactions : Amide bond formation between the benzamide and the ethyl-linked imidazole-pyrimidine group, often using carbodiimide-based coupling reagents (e.g., EDC or DCC) under anhydrous conditions .
- Halogenation : Introduction of chloro and fluoro substituents via electrophilic aromatic substitution or nucleophilic displacement, requiring precise temperature control (-10°C to 25°C) and catalysts like AlCl₃ for chloro groups .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization (solvent: ethanol/water) to achieve >95% purity . Optimization focuses on minimizing side products (e.g., by monitoring via TLC or HPLC) and improving yield through solvent selection (e.g., DMF for polar intermediates) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, using acetonitrile/water mobile phases .
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions, with key signals including:
- Aromatic protons (δ 7.2–8.5 ppm for pyrimidine and benzamide groups).
- Ethyl linker protons (δ 3.6–4.2 ppm for N-CH₂-CH₂-N) .
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z ~410) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
- Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s antitumor efficacy?
- Core modifications : Replace pyrimidine with pyridazine or triazine to alter electron density and binding affinity .
- Substituent optimization : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the benzamide para-position to improve target selectivity .
- Linker flexibility : Vary the ethyl spacer length (e.g., propyl vs. ethyl) to assess steric effects on target engagement .
- In silico modeling : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes with kinases or DNA repair enzymes .
Q. What strategies resolve contradictory data in biological activity across different studies?
- Orthogonal assays : Validate kinase inhibition results using both biochemical (e.g., radiometric assays) and cellular (e.g., Western blot for phosphorylated targets) methods .
- Batch consistency analysis : Compare multiple synthetic batches via HPLC and LC-MS to rule out impurity-driven artifacts .
- Solubility adjustments : Use co-solvents (e.g., DMSO/PEG 400) to ensure compound dissolution in in vivo models, addressing false negatives in efficacy studies .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Microsomal stability assays : Incubate with liver microsomes (human/rodent) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
- hERG channel inhibition : Patch-clamp electrophysiology to assess cardiac toxicity risks .
- In vivo PK/PD : Administer to rodents (IV/oral) to determine bioavailability, Cmax, and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
